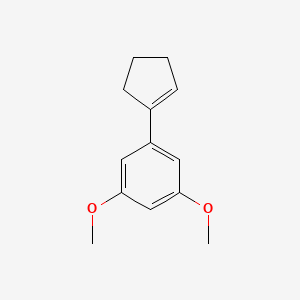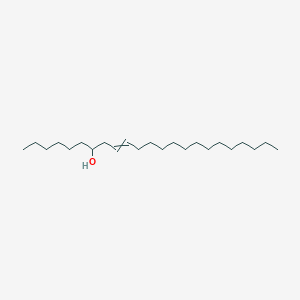
Tricos-9-en-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricos-9-en-7-ol is an organic compound with the molecular formula C23H46O. It is a long-chain alcohol with a double bond at the ninth carbon and a hydroxyl group at the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing Tricos-9-en-7-ol involves the metallation of cis-1,9-octadecadiene with an organomagnesium halide, producing cis-9-octadecenylmagnesium halide. This intermediate is then alkylated with n-pentyl halide to form the desired compound . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tricos-9-en-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Tricos-9-en-7-one or Tricos-9-en-7-al.
Reduction: Tricosan-7-ol.
Substitution: Tricos-9-en-7-chloride or Tricos-9-en-7-bromide.
Wissenschaftliche Forschungsanwendungen
Tricos-9-en-7-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: It serves as a model compound for studying the behavior of long-chain alcohols in biological systems.
Medicine: Research is being conducted on its potential therapeutic properties and its role in drug delivery systems.
Industry: It is used in the formulation of fragrances, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of Tricos-9-en-7-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity. The hydroxyl group allows it to form hydrogen bonds, which can influence its binding affinity to different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-Octadec-9-en-1-ol: A long-chain alcohol with a double bond at the ninth carbon.
Octadecan-1-ol: A saturated long-chain alcohol.
Hexadecan-1-ol: Another saturated long-chain alcohol.
Uniqueness
Tricos-9-en-7-ol is unique due to its specific structure, which includes both a double bond and a hydroxyl group at distinct positions. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it versatile in its applications.
Eigenschaften
CAS-Nummer |
87375-78-8 |
|---|---|
Molekularformel |
C23H46O |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
tricos-9-en-7-ol |
InChI |
InChI=1S/C23H46O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-8-6-4-2/h18,20,23-24H,3-17,19,21-22H2,1-2H3 |
InChI-Schlüssel |
YZUSKQVIEXXHGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CCC(CCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


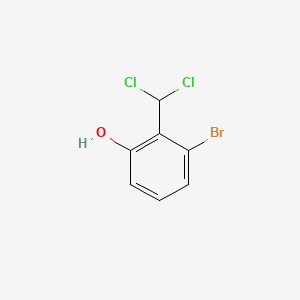
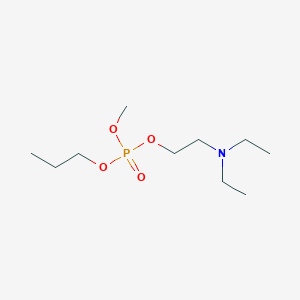
![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
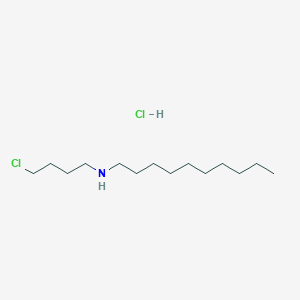
methylsilane](/img/structure/B14405684.png)

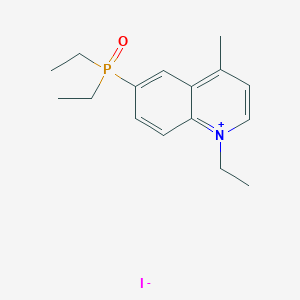



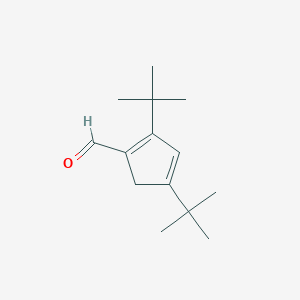
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
